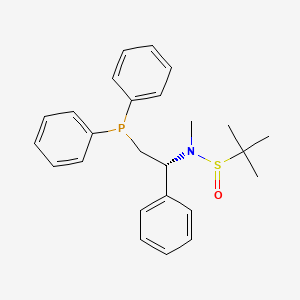

(R)-N-((R)-2-(Diphenylphosphino)-1-phenylethyl)-N,2-dimethylpropane-2-sulfinamide

Description

®-N-(®-2-(Diphenylphosphino)-1-phenylethyl)-N,2-dimethylpropane-2-sulfinamide is a chiral phosphine ligand that has gained significant attention in the field of asymmetric catalysis. This compound is known for its ability to facilitate enantioselective reactions, making it a valuable tool in the synthesis of optically active compounds.

Properties

Molecular Formula |

C25H30NOPS |

|---|---|

Molecular Weight |

423.6 g/mol |

IUPAC Name |

N-[(1R)-2-diphenylphosphanyl-1-phenylethyl]-N,2-dimethylpropane-2-sulfinamide |

InChI |

InChI=1S/C25H30NOPS/c1-25(2,3)29(27)26(4)24(21-14-8-5-9-15-21)20-28(22-16-10-6-11-17-22)23-18-12-7-13-19-23/h5-19,24H,20H2,1-4H3/t24-,29?/m0/s1 |

InChI Key |

OUMOIKKJQPXFKP-CTLOQAHHSA-N |

Isomeric SMILES |

CC(C)(C)S(=O)N(C)[C@@H](CP(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3 |

Canonical SMILES |

CC(C)(C)S(=O)N(C)C(CP(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(®-2-(Diphenylphosphino)-1-phenylethyl)-N,2-dimethylpropane-2-sulfinamide typically involves the reaction of ®-2-(Diphenylphosphino)-1-phenylethylamine with a sulfinylating agent. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at low temperatures to ensure high enantioselectivity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to achieve higher yields and purity, as well as implementing continuous flow techniques to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

®-N-(®-2-(Diphenylphosphino)-1-phenylethyl)-N,2-dimethylpropane-2-sulfinamide undergoes various types of reactions, including:

Oxidation: The phosphine group can be oxidized to form phosphine oxides.

Reduction: The sulfinamide group can be reduced to the corresponding amine.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phosphorus center.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under mild conditions to preserve the chiral integrity of the compound .

Major Products

The major products formed from these reactions include phosphine oxides, amines, and substituted phosphine derivatives. These products are often used as intermediates in the synthesis of more complex molecules .

Scientific Research Applications

Chemistry

In chemistry, ®-N-(®-2-(Diphenylphosphino)-1-phenylethyl)-N,2-dimethylpropane-2-sulfinamide is widely used as a chiral ligand in asymmetric catalysis. It facilitates the formation of enantioselective products in various reactions, including hydrogenation, hydroformylation, and cross-coupling reactions .

Biology and Medicine

In biology and medicine, this compound is used in the synthesis of chiral drugs and biologically active molecules. Its ability to induce chirality in target molecules makes it a valuable tool in the development of pharmaceuticals with specific enantiomeric forms .

Industry

In the industrial sector, ®-N-(®-2-(Diphenylphosphino)-1-phenylethyl)-N,2-dimethylpropane-2-sulfinamide is employed in the large-scale production of chiral intermediates and fine chemicals. Its use in catalytic processes helps improve the efficiency and selectivity of industrial chemical reactions .

Mechanism of Action

The mechanism of action of ®-N-(®-2-(Diphenylphosphino)-1-phenylethyl)-N,2-dimethylpropane-2-sulfinamide involves its role as a chiral ligand in catalytic reactions. The compound coordinates with metal centers, forming chiral metal complexes that facilitate enantioselective transformations. The molecular targets include transition metals such as palladium, rhodium, and platinum, which are commonly used in catalytic cycles .

Comparison with Similar Compounds

Similar Compounds

- ®-BINAP (2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl)

- ®-DIPAMP (®-1,2-Bis((2-methoxyphenyl)phenylphosphino)ethane)

- ®-SEGPHOS (®-5,5’-Bis(diphenylphosphino)-4,4’-bi-1,3-benzodioxole)

Uniqueness

Compared to similar compounds, ®-N-(®-2-(Diphenylphosphino)-1-phenylethyl)-N,2-dimethylpropane-2-sulfinamide offers unique advantages in terms of its steric and electronic properties. The presence of the sulfinamide group provides additional steric hindrance, enhancing the enantioselectivity of catalytic reactions. Additionally, the diphenylphosphino moiety contributes to the compound’s stability and reactivity, making it a versatile ligand in various catalytic processes .

Biological Activity

(R)-N-((R)-2-(Diphenylphosphino)-1-phenylethyl)-N,2-dimethylpropane-2-sulfinamide is a chiral phosphine ligand widely utilized in asymmetric synthesis. Its unique structural characteristics enable it to facilitate enantioselective reactions, which are crucial in the synthesis of pharmaceuticals and fine chemicals. This article explores the biological activity of this compound, focusing on its applications in medicinal chemistry, enzymatic interactions, and potential therapeutic effects.

Chemical Structure and Properties

The compound has the following chemical formula: C25H30NOPS. Its IUPAC name is (R)-N-[(1R)-2-diphenylphosphanyl-1-phenylethyl]-N,2-dimethylpropane-2-sulfinamide. The presence of a sulfinamide group and a diphenylphosphino moiety contributes to its reactivity and interaction with various biological systems.

The biological activity of this compound is primarily attributed to its role as a chiral ligand in catalytic reactions. It coordinates with metal catalysts, creating a chiral environment that enhances enantioselectivity. This mechanism is particularly significant in the synthesis of chiral drugs, which can exhibit improved efficacy and reduced side effects compared to their racemic counterparts.

Biological Activity Assessment

Recent studies have highlighted the compound's multifaceted biological activities, including:

- Antitumor Activity : Research indicates that the compound may exhibit inhibitory effects on specific cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.

- Anti-inflammatory Properties : The sulfinamide group may contribute to the modulation of inflammatory pathways, making it a candidate for further investigation in inflammatory disease models.

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit various enzymes, including those involved in metabolic pathways relevant to drug metabolism and detoxification processes.

Case Studies

- Antitumor Efficacy : A study explored the compound's effect on human breast cancer cells (MCF-7) and reported a significant reduction in cell viability at specific concentrations. The mechanism was linked to the induction of apoptosis via caspase activation.

- Anti-inflammatory Mechanisms : In vitro assays demonstrated that this compound could reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting potential therapeutic applications in chronic inflammatory conditions.

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.